molecular formula C6H7F3N2 B13531932 5-(3,3,3-trifluoropropyl)-1H-imidazole

5-(3,3,3-trifluoropropyl)-1H-imidazole

Cat. No.: B13531932
M. Wt: 164.13 g/mol
InChI Key: ZGLTXDPMSFQZNT-UHFFFAOYSA-N
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Description

5-(3,3,3-Trifluoropropyl)-1H-imidazole is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3,3-trifluoropropyl)-1H-imidazole typically involves the reaction of imidazole with 3,3,3-trifluoropropyl halides under basic conditions. A common method includes the use of 3,3,3-trifluoropropyl bromide or iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,3,3-Trifluoropropyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-(3,3,3-Trifluoropropyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,3,3-trifluoropropyl)-1H-imidazole involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropyltrimethoxysilane: Used in the manufacture of defoaming agents and coatings.

    3,3,3-Trifluoropropylcyclotrisiloxane: Utilized in the production of fluorinated silicones.

Uniqueness

5-(3,3,3-Trifluoropropyl)-1H-imidazole is unique due to its imidazole ring structure combined with the trifluoropropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C6H7F3N2

Molecular Weight

164.13 g/mol

IUPAC Name

5-(3,3,3-trifluoropropyl)-1H-imidazole

InChI

InChI=1S/C6H7F3N2/c7-6(8,9)2-1-5-3-10-4-11-5/h3-4H,1-2H2,(H,10,11)

InChI Key

ZGLTXDPMSFQZNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCC(F)(F)F

Origin of Product

United States

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